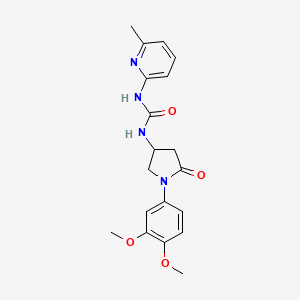

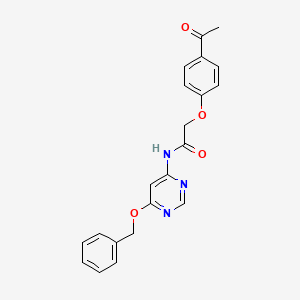

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was initially discovered in the late 1990s and has since been the subject of numerous scientific studies. In

Scientific Research Applications

Complexation and Unfolding Studies

The study of complexation-induced unfolding of heterocyclic ureas, including 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea, reveals their ability to form multiply hydrogen-bonded complexes. These ureas unfold and dimerize at high concentrations, demonstrating potential for self-assembly and mimicry of biological processes such as the helix-to-sheet transition shown by peptides (Perry S. Corbin et al., 2001).

Electron Transfer Studies

Research into ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, featuring a quadruply hydrogen-bonding motif, has shown that these complexes do not support electron transfer across multiple hydrogen bonds, suggesting a limitation of the hydrogen-bonding functionalities in contributing to the occupied frontier levels (M. Pichlmaier et al., 2009).

Intramolecular Hydrogen Bonding

A study on substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation has provided insights into the equilibria between conformational isomers and the influence of substituents on binding affinities. This underscores the importance of the structural features of ureas in biological interactions and potential applications in drug design (Chia-Hui Chien et al., 2004).

Redox Systems and Supramolecular Chemistry

Research into novel urea derivatives as two-step redox systems reveals their potential in electrochemical applications and as building blocks for supramolecular chemistry. These studies highlight the structural versatility and functional potential of urea derivatives in designing complex molecular systems (R. Weiss & S. Reichel, 2000).

Dimerization and Hydrogen Bonding

The strong dimerization of ureidopyrimidones via quadruple hydrogen bonding demonstrates the robust self-assembly capabilities of these compounds, which are useful for developing new materials and understanding biological processes (F. H. Beijer et al., 1998).

Anticancer Agent Development

A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents highlights the therapeutic potential of such compounds. These derivatives exhibit significant antiproliferative effects, underscoring the role of urea derivatives in medicinal chemistry and cancer therapy (Jian Feng et al., 2020).

properties

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-12-5-4-6-17(20-12)22-19(25)21-13-9-18(24)23(11-13)14-7-8-15(26-2)16(10-14)27-3/h4-8,10,13H,9,11H2,1-3H3,(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRGQBQCFCSYCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)

![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)

![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)

![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2613434.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613438.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)

![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)